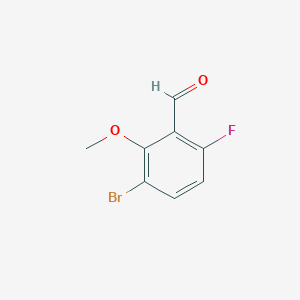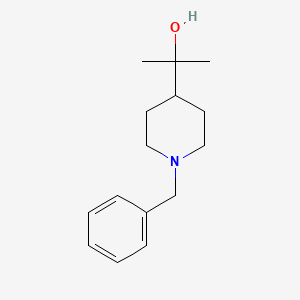
2-(1-Benzylpiperidin-4-yl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzylpiperidin-4-yl)-2-propanol is a chemical compound that features a piperidine ring substituted with a benzyl group and a hydroxyl group on the propanol chain
Mechanism of Action
Target of Action
The primary target of 2-(1-Benzylpiperidin-4-yl)-2-propanol, a piperidine derivative, is acetylcholinesterase (AChE) . AChE is an enzyme that degrades the neurotransmitter acetylcholine after its release from the presynapse .
Mode of Action
This compound acts as an inhibitor of AChE . By inhibiting AChE, the compound increases the availability of acetylcholine in cholinergic synapses, thereby enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, which in turn affects various biochemical pathways. For instance, it can enhance the cholinergic transmission, which plays a crucial role in memory and learning processes .
Result of Action
The result of the action of this compound is the enhancement of cholinergic transmission. This can lead to improved cognitive function, particularly in conditions where cholinergic transmission is impaired, such as Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
2-(1-Benzylpiperidin-4-yl)-2-propanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft. This interaction is crucial for understanding the compound’s potential therapeutic applications in neurological disorders.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound modulates the activity of signaling pathways involved in synaptic plasticity and memory formation . Additionally, this compound affects the expression of genes related to neurotransmitter synthesis and release, further highlighting its potential impact on neuronal function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific sites on acetylcholinesterase, leading to enzyme inhibition . The binding interaction is characterized by the formation of hydrogen bonds and hydrophobic interactions, which stabilize the complex and prevent the enzyme from catalyzing the breakdown of acetylcholine. Furthermore, this compound may also influence other molecular targets, such as ion channels and receptors, contributing to its overall pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its degradation products and their potential effects on cellular function are still under investigation. Long-term exposure to this compound has been associated with sustained changes in cellular signaling and gene expression, indicating its potential for prolonged therapeutic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cognitive function and memory in animal studies . At higher doses, it may exhibit toxic or adverse effects, such as neurotoxicity and hepatotoxicity. Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic window and ensuring its safe use in clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolic pathways of this compound result in the formation of several metabolites, which may have distinct biological activities. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites, further highlighting its impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its affinity for specific binding sites, which can affect its overall pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, this compound may be targeted to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals. The subcellular localization of this compound is essential for understanding its precise mechanism of action and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpiperidin-4-yl)-2-propanol typically involves the catalytic hydrogenation of 2-((1-benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride. This process uses a 5% platinum on carbon (Pt/C) catalyst under mild reaction conditions to achieve high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar catalytic hydrogenation processes, optimized for large-scale synthesis. The choice of catalyst, solvent, temperature, and pressure are critical factors in maximizing yield and minimizing impurities .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzylpiperidin-4-yl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is common.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 2-(1-Benzylpiperidin-4-yl)-2-propanone.
Reduction: Formation of 2-(1-Benzylpiperidin-4-yl)propane.
Substitution: Formation of derivatives with different functional groups replacing the benzyl group.
Scientific Research Applications
2-(1-Benzylpiperidin-4-yl)-2-propanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in relation to neurotransmitter modulation.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A similar compound with acetylcholinesterase and butyrylcholinesterase inhibitory activity.
Galantamine: Another cholinesterase inhibitor with a similar mechanism of action.
Uniqueness
2-(1-Benzylpiperidin-4-yl)-2-propanol is unique due to its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other acetylcholinesterase inhibitors. Its potential for modification and derivatization also makes it a valuable compound for further research and development .
Properties
IUPAC Name |
2-(1-benzylpiperidin-4-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-15(2,17)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-7,14,17H,8-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIDYOSFZZTUHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCN(CC1)CC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
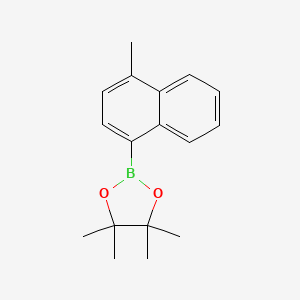
![2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1344046.png)


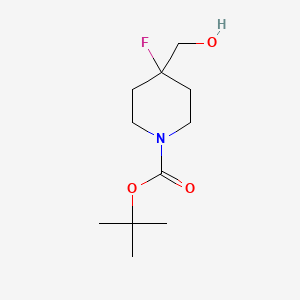
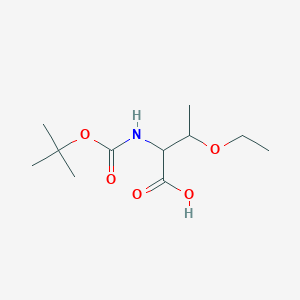


![Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1344063.png)



